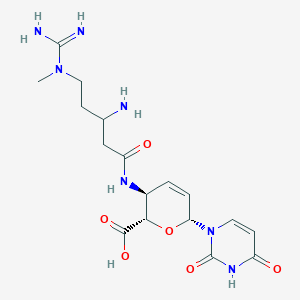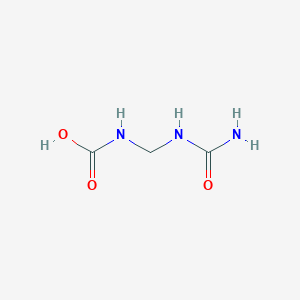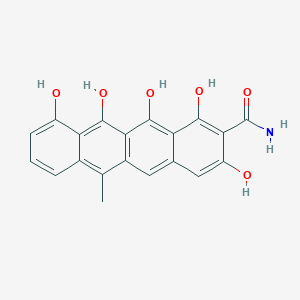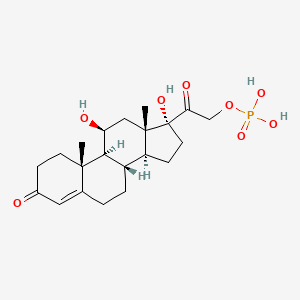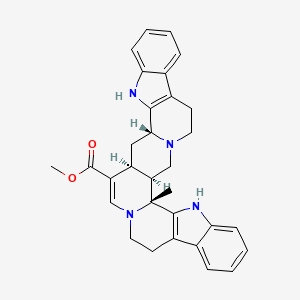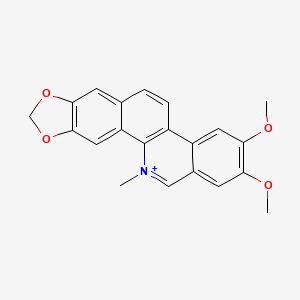
Nitidine
Vue d'ensemble
Description
La nitidine est un alcaloïde benzophénanthridine principalement extrait de la racine de Zanthoxylum nitidum, une plante appartenant à la famille des Rutacées . Ce composé est connu pour ses diverses activités biologiques, notamment ses propriétés antimalariques, antifongiques et antiangiogéniques . La this compound a été traditionnellement utilisée en médecine populaire pour ses effets analgésiques et vasoconstricteurs .
Applications De Recherche Scientifique
Biologie: Elle présente des activités antimalariques et antifongiques significatives.
Médecine: La this compound a montré une activité antitumorale prometteuse dans divers cancers, notamment les cancers du foie, du poumon, de l'ovaire et du sein.
Mécanisme d'action
La this compound exerce ses effets par le biais de plusieurs mécanismes. Elle inhibe la topoisomérase I de l'ADN, conduisant à la suppression de la prolifération cellulaire et à l'induction de l'apoptose . La this compound cible également la voie de signalisation Janus kinase 1/transducteur de signal et activateur de la transcription 3 (JAK1/STAT3), qui est impliquée dans la croissance et la survie cellulaires . De plus, elle affecte les voies liées à l'autophagie, contribuant à son activité antitumorale .
Orientations Futures
Mécanisme D'action
Target of Action
Nitidine, a bioactive plant benzophenanthridine alkaloid, primarily targets autophagy-related 4B cysteine peptidase (ATG4B) . ATG4B plays a crucial role in the autophagy process, which is a cellular mechanism involved in the degradation and recycling of cellular components .
Mode of Action
This compound interacts with its target, ATG4B, leading to a reduction in cardiac autophagy levels . This interaction results in the induction of cardiac hypertrophy, a condition characterized by an increase in the size of the heart muscle . Overexpression of ATG4B can reverse the cardiac hypertrophy induced by this compound, suggesting that this compound’s effects are mediated through its interaction with ATG4B .
Biochemical Pathways
This compound affects the autophagy pathway by targeting ATG4B . Autophagy is a cellular process that degrades and recycles cellular components, and its disruption can lead to various diseases, including cancer . This compound’s interaction with ATG4B leads to a reduction in autophagy levels, which in turn induces cardiac hypertrophy .
Pharmacokinetics
The intestinal absorption of this compound is through passive diffusion . It is rarely excreted with urine and feces in the form of the prototype drug . This compound also has a moderate binding to plasma protein, which is independent of the drug concentration .
Result of Action
This compound’s interaction with ATG4B leads to a reduction in autophagy levels, which in turn induces cardiac hypertrophy . This suggests that this compound’s action results in significant changes at the molecular and cellular levels. Furthermore, this compound has been shown to have anti-tumor properties against human melanoma cells by inhibiting proliferation and inducing apoptosis .
Analyse Biochimique
Biochemical Properties
Nitidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the PI3K/Akt pathway, which is pivotal in cell survival and proliferation . Additionally, this compound interacts with caspase-3 and caspase-9, leading to the activation of these enzymes and subsequent induction of apoptosis . These interactions highlight this compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human melanoma cells, this compound inhibits cell proliferation and induces apoptosis through the mitochondrial pathway . It also affects lung cancer cells by inducing caspase 3/GSDME-dependent pyroptosis, a form of programmed cell death . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent compound in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the PI3K/Akt signaling pathway, leading to reduced cell survival and proliferation . This compound also activates caspase-3 and caspase-9, which are crucial for the execution of apoptosis . Additionally, this compound’s interaction with gasdermin E (GSDME) triggers pyroptosis in lung cancer cells . These molecular interactions underscore this compound’s potential as an anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound’s inhibitory effects on cell proliferation and its induction of apoptosis are time-dependent . The stability and degradation of this compound also play a role in its long-term effects on cellular function. For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-tumor activity without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PI3K and caspase-3, influencing metabolic flux and metabolite levels . This compound’s effects on these pathways contribute to its anti-cancer properties by disrupting cellular metabolism and promoting cell death.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for this compound’s therapeutic effects, as they determine its bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound accumulates in the mitochondria, where it induces apoptosis by activating the mitochondrial pathway . This subcellular localization is essential for this compound’s effectiveness as an anti-cancer agent.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la nitidine implique plusieurs étapes, l'étape clé étant la réaction d'annulation catalysée par le nickel pour construire la structure centrale de l'isoquinolinone . Cette étape est suivie de transformations ultérieures pour obtenir l'alcaloïde cible. D'autres méthodes incluent le couplage catalysé par le palladium d'une alcène azabicyclique avec de l'o-iodobenzène suivi d'une cyclisation en tandem, l'arylation domino de triflates d'aryle, la condensation imine-toluamide, la cycloaddition de toluamide-benzonitrile lithié et la condensation d'ester homophtalique avec une imine .
Méthodes de production industrielle
La production industrielle de la this compound implique généralement l'extraction de Zanthoxylum nitidum en utilisant la chromatographie liquide à haute performance avec détection de fluorescence . Cette méthode optimise la séparation et la détermination de la this compound et de la chéleritrine, un autre alcaloïde présent dans la même plante .
Analyse Des Réactions Chimiques
Types de réactions
La nitidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont cruciales pour modifier le composé afin d'améliorer ses activités biologiques ou de réduire sa toxicité.
Réactifs et conditions courants
Les réactifs couramment utilisés dans les réactions impliquant la this compound comprennent les catalyseurs au palladium et au nickel pour les réactions de couplage et d'annulation, respectivement . D'autres réactifs comprennent les triflates d'aryle, les imines et les toluamides lithiés .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent l'oxythis compound et la 5,6-dihydrothis compound, qui sont des alcaloïdes structurellement liés avec des activités biologiques similaires .
Comparaison Avec Des Composés Similaires
La nitidine est structurellement similaire à d'autres alcaloïdes benzophénanthridine, tels que la chéleritrine et la dihydrothis compound . La this compound est unique dans sa forte inhibition de la topoisomérase I de l'ADN et sa capacité à former un complexe avec l'hème, similaire à la chloroquine . Cela fait de la this compound un composé de tête potentiel pour le développement de nouveaux médicaments antimalariques et anticancéreux .
Liste de composés similaires
- Chelerythrine
- Dihydrothis compound
- Oxythis compound
Ces composés partagent des structures centrales et des activités biologiques similaires, mais diffèrent dans leurs mécanismes d'action spécifiques et leur puissance .
Propriétés
IUPAC Name |
2,3-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18NO4/c1-22-10-13-7-17(23-2)18(24-3)8-15(13)14-5-4-12-6-19-20(26-11-25-19)9-16(12)21(14)22/h4-10H,11H2,1-3H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMPSGJPCCJYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13063-04-2 (chloride) | |
| Record name | Nitidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60218846 | |
| Record name | Nitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6872-57-7 | |
| Record name | Nitidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6872-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/933301178Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



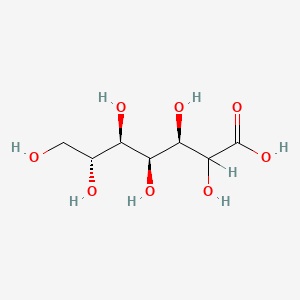

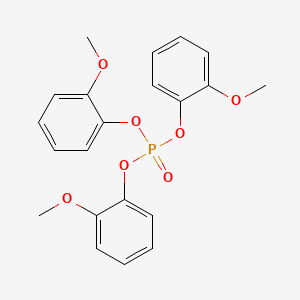
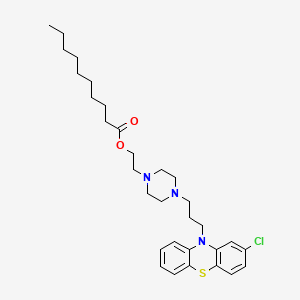
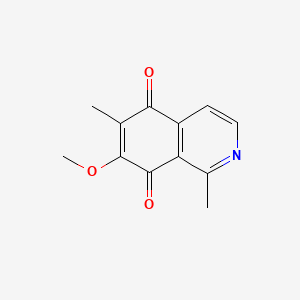
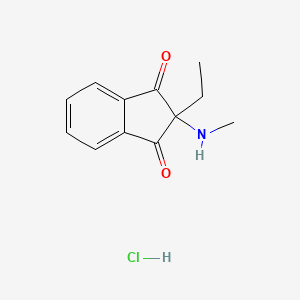
![4-[(4-Methoxyphenyl)hydrazono]-4h-pyrazole-3,5-diamine](/img/structure/B1203375.png)
